molecular formula C43H44P4 B14626364 1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane CAS No. 57322-00-6

1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane

Cat. No.: B14626364
CAS No.: 57322-00-6
M. Wt: 684.7 g/mol
InChI Key: FBQMUPJLBLHPOK-UHFFFAOYSA-N
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Description

1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane is a linear tetraphosphine ligand known for its unique coordination properties. This compound is often used in the synthesis of various metal complexes due to its ability to form stable structures with metals. Its structure consists of a chain of carbon atoms with phenyl groups and phosphorus atoms attached, making it a versatile ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,8,11,11-hexaphenyl-1,4,8,11-tetraphosphaundecane typically involves the reaction of diphenylphosphine with a suitable carbon chain precursor. One common method includes the reaction of diphenylphosphine with 1,4-dibromobutane, followed by further reactions to extend the carbon chain and introduce additional phosphorus atoms . The reaction conditions often involve the use of solvents like benzene or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphorus atoms would yield phosphine oxides, while substitution reactions could introduce various functional groups in place of the phenyl groups .

Scientific Research Applications

1,1,4,8,11,11-Hexaphenyl-1,4,8,11-tetraphosphaundecane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,1,4,8,11,11-hexaphenyl-1,4,8,11-tetraphosphaundecane exerts its effects primarily involves its ability to coordinate with metal ions. The phosphorus atoms in the compound act as electron donors, forming stable bonds with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of phosphorus and phenyl groups, which provides distinct coordination properties. This makes it particularly useful in the synthesis of metal complexes with specific electronic and structural characteristics .

Properties

CAS No.

57322-00-6

Molecular Formula

C43H44P4

Molecular Weight

684.7 g/mol

IUPAC Name

2-diphenylphosphanylethyl-[3-[2-diphenylphosphanylethyl(phenyl)phosphanyl]propyl]-phenylphosphane

InChI

InChI=1S/C43H44P4/c1-7-20-38(21-8-1)44(34-36-46(40-24-11-3-12-25-40)41-26-13-4-14-27-41)32-19-33-45(39-22-9-2-10-23-39)35-37-47(42-28-15-5-16-29-42)43-30-17-6-18-31-43/h1-18,20-31H,19,32-37H2

InChI Key

FBQMUPJLBLHPOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)CCP(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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